Cas no 93425-02-6 (2-bromo-5-tert-butylthiophene)
2-bromo-5-tert-butylthiophene Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 2-bromo-5-(1,1-dimethylethyl)-
- 2-bromo-5-tert-butylthiophene
- 2-Bromo-5-(tert-butyl)thiophene
- 2-bromo-5-t-butylthiophene
- SY167580
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- MDL: MFCD18911054
- Inchi: 1S/C8H11BrS/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,1-3H3
- InChI Key: HTEIRRKBIRSBIZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C)(C)C)S1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 117
- Topological Polar Surface Area: 28.2
2-bromo-5-tert-butylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY167580-1g |
2-Bromo-5-(tert-butyl)thiophene |
93425-02-6 | ≥95% | 1g |
¥5500.00 | 2025-04-11 | |
| TRC | B258203-10mg |
2-bromo-5-tert-butylthiophene |
93425-02-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B258203-50mg |
2-bromo-5-tert-butylthiophene |
93425-02-6 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B258203-100mg |
2-bromo-5-tert-butylthiophene |
93425-02-6 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM385147-100mg |
2-Bromo-5-(tert-butyl)thiophene |
93425-02-6 | 95%+ | 100mg |
$920 | 2024-07-19 | |
| Chemenu | CM385147-250mg |
2-Bromo-5-(tert-butyl)thiophene |
93425-02-6 | 95%+ | 250mg |
$1314 | 2024-07-19 | |
| Chemenu | CM385147-500mg |
2-Bromo-5-(tert-butyl)thiophene |
93425-02-6 | 95%+ | 500mg |
$2072 | 2024-07-19 | |
| eNovation Chemicals LLC | D777699-1g |
2-Bromo-5-(tert-butyl)thiophene |
93425-02-6 | 95% | 1g |
$715 | 2024-07-20 | |
| Enamine | EN300-198371-1.0g |
2-bromo-5-tert-butylthiophene |
93425-02-6 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-198371-0.05g |
2-bromo-5-tert-butylthiophene |
93425-02-6 | 95% | 0.05g |
$172.0 | 2023-09-16 |
2-bromo-5-tert-butylthiophene Suppliers
2-bromo-5-tert-butylthiophene Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-bromo-5-tert-butylthiophene
Introduction to 2-Bromo-5-Tert-Butylthiophene (CAS No. 93425-02-6)
2-Bromo-5-Tert-butylthiophene, also known by its CAS registry number CAS No. 93425-02-6, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered aromatic rings consisting of four carbon atoms and one sulfur atom. The presence of a bromine atom at the 2-position and a tert-butyl group at the 5-position introduces unique electronic and structural properties to this molecule, making it highly versatile for both academic research and industrial applications.
The synthesis of 2-bromo-5-tert-butylthiophene typically involves multi-step organic reactions, often starting from thiophene precursors. Recent advancements in synthetic methodologies have enabled more efficient and selective pathways for its preparation, reducing production costs and enhancing purity levels. The compound's stability under various reaction conditions has made it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of functional materials.
One of the most notable applications of 2-bromo-5-tert-butylthiophene is in the field of organic electronics. Its ability to act as an electron-deficient aromatic system makes it an excellent candidate for use in π-conjugated systems, which are crucial components in organic semiconductors. Recent studies have demonstrated that incorporating this compound into thin-film transistors (TFTs) can significantly improve device performance, including charge carrier mobility and stability under operational conditions.
In addition to its electronic applications, 2-bromo-5-tert-butylthiophene has found utility in medicinal chemistry. The bromine substituent at the 2-position facilitates nucleophilic aromatic substitution reactions, enabling the introduction of bioactive groups onto the thiophene ring. This has led to its use as a scaffold in drug design, particularly in the development of potential anti-inflammatory and anticancer agents. Researchers have reported promising results from preliminary in vitro studies, suggesting that derivatives of this compound may exhibit selective cytotoxicity against cancer cells while sparing healthy cells.
The structural versatility of 2-bromo-5-tert-butylthiophene also extends to its use in polymer science. By incorporating this compound into polymer backbones, scientists have developed novel materials with tailored optical and mechanical properties. For instance, recent research has focused on using this compound as a building block for stimuli-responsive polymers, which can undergo reversible changes in their physical properties in response to external stimuli such as light or temperature.
The growing interest in sustainable chemistry has led to investigations into the eco-friendly synthesis and application of 2-bromo-5-tert-butylthiophene. Researchers are exploring green chemistry approaches, such as using renewable feedstocks and catalytic systems, to minimize environmental impact during its production. Furthermore, efforts are being made to recycle or repurpose waste materials generated during its synthesis, aligning with global sustainability goals.
In conclusion, 2-bromo-5-tert-butylthiophene (CAS No. 93425-02-6) is a multifaceted compound with a wide range of applications across different disciplines. Its unique chemical properties continue to drive innovative research, leading to new discoveries and practical implementations that benefit various industries. As advancements in synthetic methods and material science progress, the potential for this compound to contribute even more significantly to technological development remains promising.
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